molecular formula C15H21NO2 B8420288 [1-[2-(4-Methoxyphenyl)ethyl]-4-piperidinyl]methanone

[1-[2-(4-Methoxyphenyl)ethyl]-4-piperidinyl]methanone

Cat. No. B8420288
M. Wt: 247.33 g/mol
InChI Key: DMCMFQMPBWZMEH-UHFFFAOYSA-N
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Patent
US04908372

Procedure details

To a stirred, -78° C., solution of 1-[(4-fluorophenyl)methyl]-1H-benzimidazol (1.13 g, 5.00×10-3 mole) and dry THF (12 ml) under argon was added a 2.5 molar hexane solution of n-butyl ithium (2.1 ml, 5.25×10-3 mole). After 15-20 minutes at -78° C., a solution of 1-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxylic acid, methyl ester (1.39 g, 5.01×10-3 mole) and dry THF (6 ml) was added dropwise via syringe. After 5-10 minutes, the cooling bath was removed and the reaction was allowed to warm. After ca. 30 minutes, the reaction was quenched by the addition of saturated aqueous NH4Cl. The reaction was transferred to a separatory funnel where the aqueous mixture was extracted two times with ethyl acetate. The ethyl acetate extracts were combined, washed with saturated aqueous NaCl, and dried over anhydrous Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure affording a viscous oil. This was purified by a combination of flash chromatography (ethyl acetate) and crystallization (cyclohexane) affording 1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl][1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]methanone as off white matted needles: 0.90 g (38%), m.p. 109°-111° C.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
1-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxylic acid, methyl ester
Quantity
1.39 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC(CN2C3C=CC=CC=3N=C2)=CC=1.CCCCCC.[CH3:24][O:25][C:26]1[CH:31]=[CH:30][C:29]([CH2:32][CH2:33][N:34]2[CH2:39][CH2:38][CH:37]([C:40](OC)=[O:41])[CH2:36][CH2:35]2)=[CH:28][CH:27]=1>C1COCC1>[CH3:24][O:25][C:26]1[CH:31]=[CH:30][C:29]([CH2:32][CH2:33][N:34]2[CH2:39][CH2:38][CH:37]([CH:40]=[O:41])[CH2:36][CH2:35]2)=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CN1C=NC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
1-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxylic acid, methyl ester
Quantity
1.39 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCN1CCC(CC1)C(=O)OC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 5-10 minutes
Duration
7.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm
WAIT
Type
WAIT
Details
After ca. 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of saturated aqueous NH4Cl
CUSTOM
Type
CUSTOM
Details
The reaction was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
where the aqueous mixture was extracted two times with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
affording a viscous oil
CUSTOM
Type
CUSTOM
Details
This was purified by a combination of flash chromatography (ethyl acetate) and crystallization (cyclohexane)

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) min
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCN1CCC(CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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